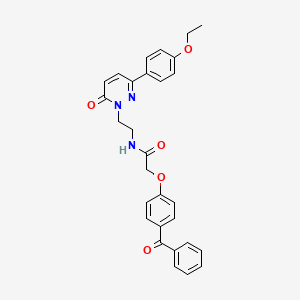

2-(4-benzoylphenoxy)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-ethoxyphenyl group at position 2. The pyridazinone moiety is linked via an ethyl spacer to an acetamide group, which is further substituted with a 4-benzoylphenoxy moiety. Pyridazinone derivatives are known for diverse pharmacological activities, including anti-inflammatory and kinase inhibition properties, making this compound a candidate for further therapeutic exploration .

Properties

IUPAC Name |

2-(4-benzoylphenoxy)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O5/c1-2-36-24-12-8-21(9-13-24)26-16-17-28(34)32(31-26)19-18-30-27(33)20-37-25-14-10-23(11-15-25)29(35)22-6-4-3-5-7-22/h3-17H,2,18-20H2,1H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAASFISWCVQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-benzoylphenoxy)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound with potential biological activities. Its structure includes a benzoylphenoxy moiety and a pyridazinone derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C29H27N3O5

- Molecular Weight : 497.5 g/mol

- IUPAC Name : 2-(4-benzoylphenoxy)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may act through:

- Enzyme Inhibition : It may inhibit key enzymes involved in various metabolic pathways.

- Receptor Binding : The compound could interact with specific receptors, modulating their activity and influencing cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that derivatives of pyridazinone compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves:

- Inhibition of Cell Proliferation : The compound has been observed to reduce the viability of cancer cell lines.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. Mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in vitro.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.

- Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound resulted in decreased paw edema in rats, suggesting its potential as an anti-inflammatory agent.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]acetamide ()

- Key Differences: Replaces the ethoxy and benzoylphenoxy groups with methoxy substituents.

- Methoxy groups may offer weaker electron-donating effects, altering binding affinity .

N-(4-Bromophenyl)-2-{3-Methyl-5-[4-(Methylthio)benzyl]-6-Oxopyridazin-1(6H)-yl}acetamide (8a, )

- Key Differences : Contains a bromophenyl and methylthiobenzyl group.

- Impact: Bromine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility.

Antipyrine/Pyridazinone Hybrids (6e–6h, )

- Key Differences : Incorporate antipyrine (pyrazolone) moieties and piperazine/piperidinyl groups.

- Example : 6e includes a benzylpiperidine group, while 6f has a 4-chlorophenylpiperazine.

- Impact: The antipyrine moiety may confer cyclooxygenase (COX) inhibition activity, while chlorophenyl groups enhance halogen bonding with targets. These compounds exhibit IR carbonyl absorptions at 1664–1681 cm⁻¹, indicating varied electronic environments compared to the target compound’s benzoylphenoxy carbonyl group .

2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide ()

- Key Differences: Replaces pyridazinone with a triazolo-pyridazine ring.

- Impact : The triazole ring increases aromaticity and may improve metabolic stability but could reduce solubility due to planar rigidity .

Pharmacological and Physicochemical Properties

*Estimated based on structural formula.

Research Findings and Implications

- Bioactivity: The ethoxy and benzoylphenoxy groups in the target compound likely enhance binding to hydrophobic pockets in kinase domains, similar to GlaxoSmithKline’s atherosclerosis drug (), which uses trifluoromethyl groups for target engagement .

- Metabolism : Ethoxy groups are prone to oxidative metabolism, suggesting the need for prodrug strategies, whereas triazolo-pyridazine derivatives () may exhibit longer half-lives .

Q & A

Q. What are the key steps and challenges in synthesizing 2-(4-benzoylphenoxy)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide?

The synthesis involves three critical stages:

- Pyridazinone Core Formation : Hydrazine reacts with carbonyl precursors (e.g., diketones) under acidic conditions (HCl or H₂SO₄) to form the pyridazinone ring .

- Alkylation : Introduction of the ethoxyphenyl group via ethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Acetylation : Coupling the benzoylphenoxy moiety using acetic anhydride or acetyl chloride, requiring anhydrous conditions to avoid side reactions . Challenges include maintaining regioselectivity during alkylation and ensuring high purity (>95%) through techniques like column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) and monitors reaction progress .

- X-ray Crystallography : Resolves crystal structure for absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

SAR studies focus on modifying substituents to enhance target affinity:

- Pyridazinone Core : Substituting the 6-oxo group with electron-withdrawing groups (e.g., Cl, F) increases enzymatic inhibition .

- Ethoxyphenyl Group : Replacing ethoxy with methoxy improves solubility but may reduce receptor binding .

- Acetamide Linker : Extending the ethyl chain enhances membrane permeability but risks metabolic instability . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (IC₅₀ measurements) identifies optimal modifications .

Q. How can conflicting solubility data across studies be resolved?

Discrepancies arise from solvent polarity, temperature, and polymorphic forms. Methodological solutions include:

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and dynamic light scattering (DLS) to assess aggregation .

- Thermodynamic Solubility Measurement : Shake-flask method with equilibration >24 hours at 25°C .

- Crystallinity Analysis : Differential Scanning Calorimetry (DSC) detects amorphous vs. crystalline phases affecting solubility .

Q. What strategies identify biological targets for this compound?

- Affinity Chromatography : Immobilize the compound on Sepharose beads to capture binding proteins from cell lysates .

- Competitive Binding Assays : Screen against kinase/GPCR panels (e.g., Eurofins DiscoverX) to pinpoint targets .

- CRISPR-Cas9 Knockout : Gene-edited cell lines validate target necessity for observed bioactivity (e.g., apoptosis assays) .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ethoxy group O-dealkylation) .

- Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve aqueous solubility .

- Plasma Protein Binding (PPB) : Use ultrafiltration assays to measure free fraction and adjust dosing regimens .

Q. What computational methods elucidate reaction mechanisms during synthesis?

- Density Functional Theory (DFT) : Models transition states and intermediates for pyridazinone cyclization .

- Molecular Dynamics (MD) : Simulates solvent effects on alkylation efficiency .

- HPLC-MS/MS : Traces byproduct formation to infer mechanistic pathways (e.g., SN1 vs. SN2) .

Q. What advanced purification techniques address co-elution of structurally similar impurities?

- Chiral Stationary Phases (CSP) : Resolve enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) columns .

- Prep-HPLC with MS Guidance : Collect fractions based on exact mass to isolate target compound .

- Countercurrent Chromatography (CCC) : Separates isomers without solid-phase adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.